
1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes This compound features a bromobenzoyl group and a methoxyethyl group attached to a diazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via an acylation reaction using 4-bromobenzoyl chloride and a suitable base.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using 2-methoxyethyl chloride and a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The bromobenzoyl group may interact with enzymes or receptors, while the diazepane ring can influence the compound’s binding affinity and selectivity. The methoxyethyl group may enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane can be compared with other similar compounds such as:
1-(4-Chlorobenzoyl)-4-(2-methoxyethyl)-1,4-diazepane: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromobenzoyl)-4-(2-ethoxyethyl)-1,4-diazepane: Similar structure but with an ethoxyethyl group instead of methoxyethyl.
1-(4-Bromobenzoyl)-4-(2-methoxyethyl)-1,4-piperazine: Similar structure but with a piperazine ring instead of diazepane.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can result in distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-[4-(2-methoxyethyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-20-12-11-17-7-2-8-18(10-9-17)15(19)13-3-5-14(16)6-4-13/h3-6H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMNBHNDFWZEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCN(CC1)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2883170.png)
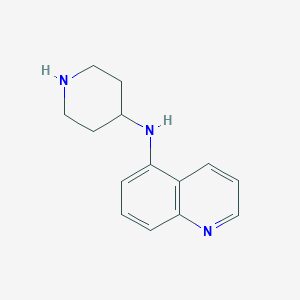
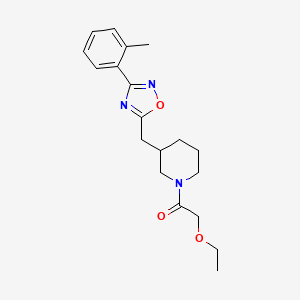
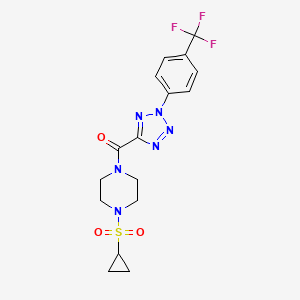
![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2883176.png)
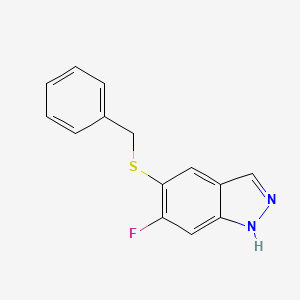
![5-[2-(3-Methylphenyl)diazenyl]-2-(2-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2883179.png)
![5-[(benzenesulfonyl)methyl]-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole](/img/structure/B2883180.png)
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B2883181.png)
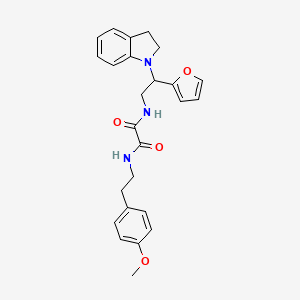
![Methyl 3-[4-(aminomethyl)triazol-1-yl]cyclobutane-1-carboxylate;hydrochloride](/img/structure/B2883189.png)
![N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2883190.png)
![N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2883192.png)
![N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2883193.png)
